molecular formula C8H9NO B1314074 3,4-Dihydro-2H-pyrano[3,2-b]pyridine CAS No. 70381-92-9

3,4-Dihydro-2H-pyrano[3,2-b]pyridine

Cat. No.: B1314074
CAS No.: 70381-92-9
M. Wt: 135.16 g/mol
InChI Key: XNARZJQXBMWIQU-UHFFFAOYSA-N
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Description

3,4-Dihydro-2H-pyrano[3,2-b]pyridine is a heterocyclic compound that features a fused pyridine and pyran ring systemThe molecular formula of this compound is C8H9NO, and it has a molecular weight of 135.16 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dihydro-2H-pyrano[3,2-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-pyridinecarboxaldehyde with 1,3-dicarbonyl compounds in the presence of a base such as potassium carbonate in ethanol. The reaction mixture is heated under reflux conditions to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydro-2H-pyrano[3,2-b]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce tetrahydropyridine derivatives .

Mechanism of Action

The mechanism of action of 3,4-Dihydro-2H-pyrano[3,2-b]pyridine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, thereby modulating their activity. This interaction can affect various biochemical pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dihydro-2H-pyrano[2,3-b]pyridine
  • 6-Iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine
  • 3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-carbaldehyde

Uniqueness

3,4-Dihydro-2H-pyrano[3,2-b]pyridine is unique due to its specific ring fusion and electronic properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it a valuable scaffold in drug discovery and materials science .

Properties

IUPAC Name

3,4-dihydro-2H-pyrano[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c1-4-8-7(9-5-1)3-2-6-10-8/h1,4-5H,2-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNARZJQXBMWIQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC=N2)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50500040
Record name 3,4-Dihydro-2H-pyrano[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50500040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70381-92-9
Record name 3,4-Dihydro-2H-pyrano[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50500040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2-(3-hydroxypropyl)pyridin-3-ol (0.90 g) in 48% hydrobromic acid (20 mL) in a sealed tube was heated at 150° C. for 5 h. The reaction mixture was cooled to rt, concentrated in vacuo and poured into a solution of NaOH in MeOH (1 M). The mixture was concentrated in vacuo and the residue was chromatographed with a silica gel column (eluting agent: 2:1 (v/v) PE/EA) to afford the title compound as pale yellow oil (0.24 g, 30.00%), HPLC: 92.00%. The compound was characterized by the following spectroscopic data: MS (ESI, pos. ion) m/z: 136.3 (M+1); 1H NMR (400 MHz, CDCl3) δ: 7.99-7.98 (m, 1H), 7.19-7.11 (m, 2H), 4.19 (t, J=7.8 Hz, 2H), 2.91 (t, J=7.8 Hz, 2H), 2.12-2.07 (m, 2H) ppm.
Quantity
0.9 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
30%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-Dihydro-2H-pyrano[3,2-b]pyridine
Reactant of Route 2
3,4-Dihydro-2H-pyrano[3,2-b]pyridine
Reactant of Route 3
3,4-Dihydro-2H-pyrano[3,2-b]pyridine
Reactant of Route 4
3,4-Dihydro-2H-pyrano[3,2-b]pyridine
Reactant of Route 5
3,4-Dihydro-2H-pyrano[3,2-b]pyridine
Reactant of Route 6
3,4-Dihydro-2H-pyrano[3,2-b]pyridine

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